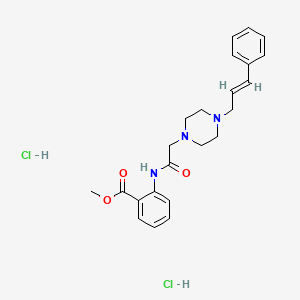
(E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a piperazine ring substituted with a cinnamyl group, an acetamido linkage, and a benzoate ester, making it a molecule of interest for its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with cinnamyl chloride under basic conditions to form 4-cinnamylpiperazine.
Acetamido Linkage Formation: The 4-cinnamylpiperazine is then reacted with 2-bromoacetamide to introduce the acetamido group.
Esterification: The final step involves the esterification of the resulting compound with methyl 2-aminobenzoate in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the amide or ester functionalities, potentially converting them to amines or alcohols, respectively.
Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit activity as a ligand for certain receptors or enzymes, making it useful in the study of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as a pharmaceutical agent. It could be investigated for its efficacy in treating various conditions, particularly those involving the central nervous system due to the presence of the piperazine ring.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of (E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride would depend on its specific biological target. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential activity in modulating neurotransmission. The cinnamyl group may enhance binding affinity through hydrophobic interactions, while the acetamido and benzoate groups could contribute to the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
4-Cinnamylpiperazine: Shares the piperazine and cinnamyl moieties but lacks the acetamido and benzoate groups.
Methyl 2-aminobenzoate: Contains the benzoate ester but lacks the piperazine and cinnamyl functionalities.
N-(2-(4-Cinnamylpiperazin-1-yl)ethyl)acetamide: Similar structure but with different ester and amide linkages.
Uniqueness
(E)-methyl 2-(2-(4-cinnamylpiperazin-1-yl)acetamido)benzoate dihydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
methyl 2-[[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetyl]amino]benzoate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3.2ClH/c1-29-23(28)20-11-5-6-12-21(20)24-22(27)18-26-16-14-25(15-17-26)13-7-10-19-8-3-2-4-9-19;;/h2-12H,13-18H2,1H3,(H,24,27);2*1H/b10-7+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNDWSGPEYKVJP-WRQJSNHTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














